molecular formula C7H10N2O3S B12972511 (5-Methylpyrazin-2-yl)methyl methanesulfonate

(5-Methylpyrazin-2-yl)methyl methanesulfonate

Cat. No.: B12972511
M. Wt: 202.23 g/mol
InChI Key: STUWDTUMYMCRTC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylpyrazin-2-yl)methyl methanesulfonate typically involves the reaction of 5-methylpyrazine-2-methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and purity .

Chemical Reactions Analysis

Types of Reactions

(5-Methylpyrazin-2-yl)methyl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Major Products Formed

Scientific Research Applications

(5-Methylpyrazin-2-yl)methyl methanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Methylpyrazin-2-yl)methyl methanesulfonate involves its ability to act as an electrophile, reacting with nucleophilic sites in target molecules. This reaction can modify the structure and function of the target molecule, leading to various biological effects. The compound can interact with enzymes, proteins, and nucleic acids, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

  • (5-Methylpyrazin-2-yl)methyl chloride
  • (5-Methylpyrazin-2-yl)methyl bromide
  • (5-Methylpyrazin-2-yl)methyl iodide

Uniqueness

(5-Methylpyrazin-2-yl)methyl methanesulfonate is unique due to the presence of the methanesulfonate group, which imparts distinct reactivity compared to its halide counterparts. The methanesulfonate group is a better leaving group in nucleophilic substitution reactions, making the compound more reactive in such processes .

Properties

Molecular Formula

C7H10N2O3S

Molecular Weight

202.23 g/mol

IUPAC Name

(5-methylpyrazin-2-yl)methyl methanesulfonate

InChI

InChI=1S/C7H10N2O3S/c1-6-3-9-7(4-8-6)5-12-13(2,10)11/h3-4H,5H2,1-2H3

InChI Key

STUWDTUMYMCRTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)COS(=O)(=O)C

Origin of Product

United States

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